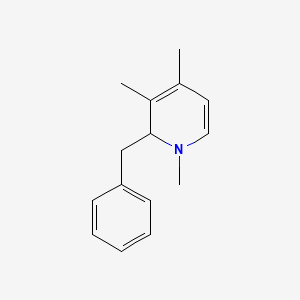![molecular formula C11H14BrN3O2S B8603407 tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8603407.png)
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, which is further substituted with a bromine atom and a methyl group. The tert-butyl carbamate group is attached to the nitrogen atom of the pyrazole ring.
準備方法
The synthesis of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Formation of the thiazole ring: The pyrazole intermediate is then reacted with a thioamide to form the thiazole ring.
Bromination: The resulting compound is brominated using a brominating agent such as N-bromosuccinimide.
Introduction of the tert-butyl carbamate group: Finally, the brominated compound is reacted with tert-butyl chloroformate in the presence of a base to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
化学反応の分析
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, etc.
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new compound with the amine group replacing the bromine atom.
科学的研究の応用
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with different substituents on the pyrazole or thiazole rings.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the tert-butyl carbamate group, which may confer unique chemical and biological properties.
特性
分子式 |
C11H14BrN3O2S |
|---|---|
分子量 |
332.22 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H14BrN3O2S/c1-6-8(13-10(16)17-11(2,3)4)9-15(14-6)7(12)5-18-9/h5H,1-4H3,(H,13,16) |
InChIキー |
ULHVKJPWJDYJBS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)



![3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8603345.png)


![2,2-Dimethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B8603363.png)





